molecular formula C20H19N3O3 B2565370 4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1207013-10-2

4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2565370
CAS No.: 1207013-10-2
M. Wt: 349.39
InChI Key: WDVXCEPIKNABSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoxazinone core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 3,4-dimethylphenyl group. The benzoxazinone scaffold is known for its bioactivity in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents . The 1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity due to its planar structure and hydrogen-bonding capacity. The 3,4-dimethylphenyl substituent likely contributes to lipophilicity, influencing membrane permeability and target interaction.

Properties

IUPAC Name

4-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-12-4-7-17-16(8-12)23(19(24)11-25-17)10-18-21-20(22-26-18)15-6-5-13(2)14(3)9-15/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVXCEPIKNABSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting 3,4-dimethylbenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The oxadiazole intermediate is then coupled with a benzoxazine precursor through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.

    Cyclization: The final step involves cyclization to form the benzoxazine ring, which can be achieved through intramolecular condensation under acidic or basic conditions.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles such as amines or thiols replace specific substituents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the oxadiazole ring and formation of carboxylic acid derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. A study highlighted the synthesis of various 1,2,4-oxadiazole derivatives , which demonstrated promising activity against several cancer cell lines including HCT-116 and PC-3. Compounds similar to the target compound showed IC50 values ranging from 13.6 to 48.37 µM against these cell lines .

Case Study: Antitumor Activity

In a comparative study involving multiple substituted oxadiazoles, compounds with similar structural motifs to 4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one exhibited moderate to high cytotoxicity against various cancer cell lines. The presence of electron-donating groups significantly enhanced their activity .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been explored for their efficacy against bacterial strains and fungi. The incorporation of the oxadiazole ring has been linked to enhanced antimicrobial properties due to its ability to disrupt microbial cell membranes.

Thrombopoietin Receptor Agonist

Recent patents have indicated that compounds related to the target molecule function as agonists for the thrombopoietin receptor, which is crucial in enhancing platelet production. This application is particularly relevant in treating conditions like thrombocytopenia .

Pesticidal Activity

Compounds with oxadiazole structures have shown potential as pesticides due to their ability to inhibit specific enzymes in pests. The target compound's unique configuration may enhance its effectiveness as an agricultural chemical.

Case Study: Insecticidal Efficacy

A study on oxadiazole derivatives revealed promising insecticidal activity against common agricultural pests. The modifications in the chemical structure were correlated with increased toxicity levels .

Mechanism of Action

The mechanism of action of 4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The oxadiazole moiety is known to interact with biological macromolecules, potentially disrupting their function and leading to the desired biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with derivatives reported in and , which highlight variations in substituents and core modifications. Key comparisons include:

Compound Molecular Formula Molecular Weight Key Substituents Notes
Target Compound: 4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one C₂₁H₂₁N₃O₃ 363.42 g/mol 3,4-dimethylphenyl, methyl-benzoxazinone Synthesized via coupling of benzoxazinone and oxadiazole intermediates .
3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine C₂₃H₂₂N₄O₂S 418.52 g/mol Ethoxyphenyl, sulfanyl linker Higher molecular weight due to pyridazine core; sulfanyl group may enhance solubility.
3-(4-methylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine C₂₁H₁₈N₄OS₂ 406.53 g/mol Methylsulfanylphenyl Increased polarity from sulfanyl groups; potential for improved bioavailability.
4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one C₂₁H₂₁N₃O₅ 395.41 g/mol 2,3-dimethoxyphenyl Methoxy groups may enhance electron density, altering binding kinetics.

Pharmacological Implications

  • Substituent Effects : The 3,4-dimethylphenyl group in the target compound may improve hydrophobic interactions compared to methoxy or sulfanyl substituents in analogs .

Research Findings and Gaps

  • confirms efficient synthesis of benzoxazinone-oxadiazole hybrids, but biological data are absent.
  • provides structural analogs with pyridazine cores but lacks explicit activity profiles.
  • Critical Gap: No direct pharmacological or toxicological data for the target compound are available in the provided evidence. Further studies should prioritize assays for kinase inhibition, cytotoxicity, and ADMET properties.

Biological Activity

The compound 4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound through various studies and data analyses.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC25H24N6O2
Molecular Weight440.5 g/mol
LogP5.9431
Polar Surface Area71.632 Ų
Hydrogen Bond Acceptors7

Biological Activities

  • Anticancer Activity : The oxadiazole derivatives have been noted for their anticancer properties. A study highlighted that compounds containing the 1,2,4-oxadiazole unit exhibit significant cytotoxicity against various cancer cell lines. Specifically, in vitro assays demonstrated that certain derivatives showed IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) .
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on key enzymes related to neurodegenerative diseases:
    • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : These enzymes are critical in the treatment of Alzheimer’s disease. Some oxadiazole derivatives have shown selective inhibition towards BuChE over AChE, with IC50 values ranging from 5.07 µM to 81.16 µM . This selectivity is crucial for developing therapies with fewer side effects.
  • Antimicrobial Activity : Research indicates that oxadiazole derivatives possess antimicrobial properties. A series of synthesized compounds were tested against various bacterial strains, demonstrating moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of oxadiazole derivatives for their anticancer potential. Compound X exhibited a mean IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including breast and lung cancers. This suggests that structural modifications in oxadiazole compounds can enhance their cytotoxic effects .

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of oxadiazole derivatives against Alzheimer’s disease models. Compounds designed based on the structure of donepezil showed significant inhibition against BuChE with high selectivity ratios, indicating their potential as therapeutic agents for cognitive disorders .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole compounds is often linked to their structural features:

  • The presence of electron-donating groups (such as methyl or methoxy) enhances lipophilicity and improves binding affinity to target proteins.
  • Modifications at the phenyl ring can significantly influence anticancer activity and enzyme inhibition profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.